molecular formula C16H16FNO3 B1341933 N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide CAS No. 256412-88-1

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

Cat. No.: B1341933
CAS No.: 256412-88-1
M. Wt: 289.3 g/mol
InChI Key: FBUBSODDMFONTH-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyphenoxy group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hydroxyphenoxy Intermediate: This step involves the reaction of 4-hydroxyphenol with an appropriate halogenated compound to form the hydroxyphenoxy intermediate.

    Introduction of the Fluorophenyl Group: The hydroxyphenoxy intermediate is then reacted with a fluorinated benzene derivative under specific conditions to introduce the fluorophenyl group.

    Amidation Reaction: The final step involves the reaction of the intermediate with a methylpropanamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)-2-(4-methoxyphenoxy)-N-methylpropanamide: Similar structure but with a methoxy group instead of a hydroxy group.

    N-(2-Chlorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide is unique due to the presence of both a fluorophenyl group and a hydroxyphenoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBSODDMFONTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592633
Record name N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256412-88-1
Record name N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-fluorophenyl)-N-methyl-2-bromopropionamide(18.2 g, 0.07 mol), hydroquinone(7 g, 0.064 mol), potassium carbonate(10.54 g, 0.076 mol) and tetra-n-butylammonium bromide(1 g) were dissolved in 350 ml of acetonitrile and heated at reflux for 6 hours. The reaction mixture was cooled to room temperature and solid remained during the reaction was filtered out. The filtrate was concentrated under reduced pressure and the crude product was purified by column chromatography(eluent: ethyl acetate/n-hexane=1/2) to afford 16 g of the target product.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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